1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
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Description
“1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O3S . It is a derivative of azetidine-3-carboxylic acid .
Synthesis Analysis
A practical and convenient synthesis of azetidine-3-carboxylic acid, a key component of the compound, has been reported . The synthesis proceeded in 55% overall yield from commercially available diethylbis(hydroxymethyl)malonate . Azetidine ring-formation was achieved in high yield by cyclization of bistrifiate of the diol and benzylamine . Decarboxylation under carefully pH-controlled conditions gave the mono acid azetidine .Molecular Structure Analysis
The molecular structure of “1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is represented by the molecular formula C7H12N2O3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidine-3-carboxylic acid, a component of the compound, include cyclization of bistrifiate of the diol and benzylamine, followed by decarboxylation .Physical And Chemical Properties Analysis
Azetidine-3-carboxylic acid, a component of the compound, is soluble in water . More specific physical and chemical properties of “1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” are not specified in the retrieved sources.Scientific Research Applications
Parallel Synthesis and Drug-like Derivatives
The solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs initial cyclization reaction of carboxamidine dithiocarbamate, highlighting the method's efficiency and the potential of such compounds in drug discovery (Park et al., 2009).
Antimicrobial and Antifungal Activities
A study on sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of 1,3,4-thiadiazole, found significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions the compound as a promising candidate for further antimicrobial and antifungal studies (Kobzar et al., 2019).
Synthesis and Antiulcer Agents
Research into the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aimed at developing antisecretory and cytoprotective antiulcer agents, utilizes thiadiazole derivatives. Although no significant antisecretory activity was observed, some compounds demonstrated cytoprotective properties, indicating their potential in antiulcer medication development (Starrett et al., 1989).
Eco-friendly Synthesis
The eco-friendly synthesis of monocyclic and bicyclic 1,2,3-thiadiazole-4-carbimidamides and 5-amino-1,2,3-triazole-4-carbothioamides through reactions of thioamides with azides in water showcases an efficient, general, and eco-friendly method for producing such derivatives. This synthesis method is noteworthy for its atom economy and the avoidance of unsafe sulfnyl azides (Filimonov et al., 2019).
Antimicrobial Evaluation of Sulfonamide Derivatives
A study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents demonstrates the potential of these derivatives in fighting bacterial infections. The diverse synthesis routes and promising antimicrobial results highlight the importance of such compounds in medicinal chemistry (Darwish et al., 2014).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S3/c1-2-19-11-14-13-10(20-11)12-9(16)7-5-15(6-7)21(17,18)8-3-4-8/h7-8H,2-6H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXJHBTYDMTQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
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